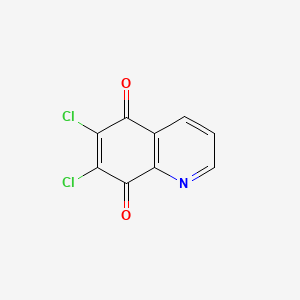

6,7-Dichloroquinoline-5,8-dione

Overview

Description

6,7-Dichloroquinoline-5,8-dione is a chemical compound with the molecular formula C9H3Cl2NO2 and a molecular weight of 228.03 g/mol . It is known for its potential applications in cancer research due to its ability to inhibit CDC25B2, a phosphatase enzyme, with an IC50 value of 4.6 µM . This compound is also referred to as compound DA3002 in some scientific literature .

Preparation Methods

The synthesis of 6,7-Dichloroquinoline-5,8-dione typically involves the chlorination of quinoline-5,8-dione. One common method includes the reaction of quinoline-5,8-dione with chlorine gas in the presence of a suitable solvent such as dichloromethane . The reaction is carried out under controlled temperature and pressure conditions to ensure the selective chlorination at the 6 and 7 positions of the quinoline ring.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or column chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

6,7-Dichloroquinoline-5,8-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline-ortho-quinone derivatives.

Reduction: Reduction reactions can convert it into less oxidized forms, potentially altering its biological activity.

Substitution: Halogen atoms at the 6 and 7 positions can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include transition metal catalysts, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Block: 6,7-Dichloroquinoline-5,8-dione serves as a crucial building block in organic synthesis. It is used to create more complex organic molecules and coordination compounds.

- Reactivity Studies: Its ability to form metal complexes via reaction with transition metal dimers has been explored, leading to the synthesis of quinoline-ortho-quinone metal complexes .

2. Biology:

- Cell Cycle Regulation: The compound is a potent inhibitor of the CDC25B2 phosphatase with an IC50 value of 4.6 µM. This inhibition plays a critical role in cell cycle regulation by preventing dephosphorylation of cyclin-dependent kinases (CDKs), leading to cell cycle arrest at the G2/M phase .

- Antitumor Activity: Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds derived from this compound have shown IC50 values as low as 0.06 µM against specific cancer cells .

- Diverse Biological Activities: Beyond anticancer properties, derivatives have demonstrated antibacterial, antifungal, and antimalarial activities. These findings highlight the compound's potential for developing new therapeutic agents .

3. Industrial Applications:

- Material Development: The compound is utilized in the synthesis of new materials and chemical processes, particularly in the development of specialty chemicals and pharmaceuticals.

Antitumor Activity

A study focused on synthesizing derivatives from this compound reported significant cytotoxicity against human gastric adenocarcinoma cells with IC50 values ranging from 1.30 to 7.61 µM. These compounds were believed to interact with DNA to form stable complexes that hinder cancer cell proliferation .

Inhibition Studies

In another investigation, researchers synthesized derivatives exhibiting enhanced inhibitory activity against CDC25B2 and other dual specificity phosphatases. These compounds not only blocked cell cycle progression but also induced apoptosis in colorectal cancer cells through genome instability mechanisms .

Mechanism of Action

The primary mechanism of action of 6,7-Dichloroquinoline-5,8-dione involves the inhibition of CDC25B2 phosphatase . By inhibiting this enzyme, the compound interferes with the dephosphorylation of cyclin-dependent kinases, which are crucial for cell cycle progression. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer research .

Comparison with Similar Compounds

6,7-Dichloroquinoline-5,8-dione can be compared with other quinoline derivatives such as:

5,7-Dichloro-8-quinolinol: Another chlorinated quinoline with different biological activities.

6,7-Dichloroisoquinoline-5,8-dione: Similar structure but with isoquinoline backbone, leading to different reactivity and applications.

4-Hydroxy-6,8-Dichloroquinoline: Contains hydroxyl groups, which can alter its chemical properties and biological activities.

Biological Activity

6,7-Dichloroquinoline-5,8-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is a quinoline derivative characterized by the presence of two chlorine atoms at positions 6 and 7 and a dione functional group at positions 5 and 8. Its molecular formula is C9H5Cl2N and it exhibits properties typical of quinone compounds, including redox activity.

1. Antitumor Activity

Research has demonstrated that derivatives of this compound exhibit potent antitumor effects. For instance, compounds synthesized from this precursor have shown significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6c | SK-OV-3 | 0.06 |

| 39d | MKN | 0.073 |

| 101 | XF-498 | 0.06 |

These compounds interact with DNA and induce apoptosis in tumor cells, particularly in high-ploidy breast cancer models .

2. Enzyme Inhibition

This compound has been identified as a potent inhibitor of CDC25B2 phosphatase with an IC50 value of 4.6 µM . This inhibition plays a crucial role in cell cycle regulation and presents potential for use in cancer therapy.

3. Antioxidant Properties

The compound also exhibits antioxidant properties by participating in redox cycling, which can protect cells from oxidative stress. This mechanism is particularly relevant in the context of cancer treatment where oxidative stress can be leveraged to induce cell death in malignant cells .

The biological activity of this compound is largely attributed to its ability to form reactive oxygen species (ROS) and its interaction with cellular targets such as enzymes and DNA:

- Enzymatic Conversion : Studies indicate that this compound serves as a substrate for NAD(P)H:quinone oxidoreductase (NQO1), facilitating its conversion into more reactive species that can induce cytotoxic effects .

- DNA Interaction : The compound's structure allows it to intercalate into DNA strands, disrupting replication and transcription processes .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of a derivative synthesized from this compound against gastric adenocarcinoma cells. The derivative exhibited an IC50 value of 1.30 µM, indicating strong cytotoxic potential compared to standard chemotherapeutic agents .

Case Study 2: Enzyme Inhibition

In another investigation, the inhibitory effect on CDC25B2 was assessed in vitro. The results confirmed that the compound significantly reduced phosphatase activity in a dose-dependent manner, suggesting its potential as a therapeutic agent targeting cell cycle progression in cancer cells .

Q & A

Basic Research Questions

Q. What synthetic methods are most effective for preparing 6,7-Dichloroquinoline-5,8-dione derivatives, and how can reaction yields be optimized?

- Methodological Answer : A three-step nucleophilic addition/oxidation protocol is highly efficient for synthesizing alkylthio- or alkylamino-substituted derivatives. For example, 6-((3-methoxyphenyl)amino)quinoline-5,8-dione (3m) was synthesized in 72% yield using this method, which avoids leaving groups and reduces side reactions. Reaction conditions (e.g., solvent choice, temperature) and precursor purity are critical for optimizing yields . Structural confirmation via and mass spectrometry (MS) ensures product integrity .

Q. What are the primary biological targets of this compound in cancer research?

- Methodological Answer : The compound inhibits CDC25B2 phosphatase (IC = 4.6 µM), a regulator of cell cycle progression, making it a candidate for anticancer drug development. Derivatives like RJF02215 (an MMP-9 inhibitor) show growth suppression in ovarian cancer SKOV3 cells. Target validation requires kinase profiling, cellular viability assays (e.g., MTT), and Western blotting to confirm pathway modulation .

Q. How can researchers confirm the purity and identity of synthesized this compound derivatives?

- Methodological Answer : Combine analytical techniques such as high-resolution mass spectrometry (HRMS) for molecular weight verification, for structural elucidation, and HPLC for purity assessment. For example, derivatives like 6,7-di(pyrrolidin-1-yl)quinoline-5,8-dione (3k) were characterized using these methods .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro, amino, or alkylthio substitutions) influence the antitumor activity of this compound derivatives?

- Methodological Answer : Quantitative structure-activity relationship (QSAR) studies correlate substituent effects with bioactivity. For instance, introducing amino groups (e.g., 6-amino-7-chloroquinoline-5,8-dione) enhances selectivity, while dichloro substitutions improve potency (e.g., IC = 0.06 µM for compound 101 against SK-OV-3 cells). Computational modeling (e.g., molecular docking) and in vitro screening across cancer cell lines are essential for optimization .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies (e.g., inhibition of CDC25B2 vs. lack of RdRP precursor suppression) may arise from assay conditions or cellular context. To address this:

- Perform dose-response curves across multiple cell lines.

- Use isoform-specific inhibitors to rule off-target effects.

- Validate findings with orthogonal assays (e.g., enzymatic vs. cellular assays) .

Q. How does this compound interact with transition metals, and what implications does this have for its mechanism of action?

- Methodological Answer : The compound undergoes metal-assisted redox reactions. For example, reaction with transition metal dimers (e.g., Ru, Os) converts the para-quinone to ortho-quinone complexes, altering its electronic properties. Mechanistic studies should include X-ray crystallography, cyclic voltammetry, and DFT calculations to probe coordination modes and redox behavior .

Q. What are the challenges in scaling up the synthesis of this compound derivatives for preclinical testing?

- Methodological Answer : Key challenges include optimizing solvent systems (e.g., avoiding polar aprotic solvents that hinder scalability) and minimizing oxidation side reactions. Batch process optimization (e.g., using flow chemistry) and green chemistry principles (e.g., catalytic oxidation) can improve reproducibility. Derivatives like 6-(piperidin-1-yl)quinoline-5,8-dione (3l) require strict anhydrous conditions to prevent decomposition .

Q. Critical Analysis of Evidence

- Contradictions : While DA3002 shows CDC25B2 inhibition, derivatives like 6,7-dichloro-2-methylquinoline-5,8-dione exhibit variable activity depending on substitution patterns. These discrepancies highlight the need for systematic SAR studies .

- Gaps : Limited data exist on pharmacokinetics and in vivo toxicity. Future work should prioritize ADMET profiling and xenograft models.

Properties

IUPAC Name |

6,7-dichloroquinoline-5,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl2NO2/c10-5-6(11)9(14)7-4(8(5)13)2-1-3-12-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWOPVCIIBKUQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C(=C(C2=O)Cl)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50215723 | |

| Record name | 6,7-Dichloroquinoline-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50215723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6541-19-1 | |

| Record name | 6,7-Dichloroquinoline-5,8-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006541191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,8-quinolinedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-Dichloroquinoline-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50215723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.